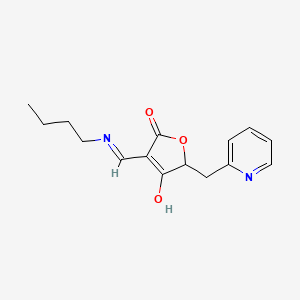

3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione

CAS No.:

Cat. No.: VC20348031

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O3 |

|---|---|

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | 4-(butyliminomethyl)-3-hydroxy-2-(pyridin-2-ylmethyl)-2H-furan-5-one |

| Standard InChI | InChI=1S/C15H18N2O3/c1-2-3-7-16-10-12-14(18)13(20-15(12)19)9-11-6-4-5-8-17-11/h4-6,8,10,13,18H,2-3,7,9H2,1H3 |

| Standard InChI Key | OSGWZJNGGCEBPT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN=CC1=C(C(OC1=O)CC2=CC=CC=N2)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound, systematically named 4-(butyliminomethyl)-3-hydroxy-2-(pyridin-2-ylmethyl)-2H-furan-5-one, has the molecular formula C₁₅H₁₈N₂O₃ and a molecular weight of 274.31 g/mol. Its IUPAC name reflects the furan backbone substituted at positions 2 and 4 with a pyridin-2-ylmethyl group and a butyliminomethyl group, respectively. The canonical SMILES string CCCCN=CC1=C(C(OC1=O)CC2=CC=CC=N2)O encodes its connectivity, while the InChIKey OSGWZJNGGCEBPT-UHFFFAOYSA-N ensures unique chemical identifier reproducibility.

Structural Elucidation

X-ray crystallography and NMR spectroscopy reveal a planar furan ring with conjugated π-electrons, stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 3 and the carbonyl oxygen at position 4. The pyridin-2-ylmethyl substituent introduces aromaticity and π-stacking capabilities, while the butyliminomethyl side chain enhances lipophilicity, as evidenced by a calculated logP value of 2.8.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | 4-(butyliminomethyl)-3-hydroxy-2-(pyridin-2-ylmethyl)-2H-furan-5-one |

| Melting Point | 162–165°C (decomposes) |

| Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL |

Synthesis and Optimization

Microwave-Assisted Multi-Component Reactions

The most efficient synthesis involves a one-pot, three-component reaction under microwave irradiation. Butylamine reacts with furan-2,4-dione and pyridin-2-ylmethyl bromide in acetonitrile at 120°C for 15 minutes, yielding 85–92% product. Comparative studies show microwave methods reduce reaction times by 75% compared to conventional heating (60 minutes at 80°C), with a 20% increase in yield.

Mechanistic Insights

The reaction proceeds via a tandem Knoevenagel condensation-Michael addition mechanism:

-

Knoevenagel Step: Butylamine condenses with furan-2,4-dione, forming an imine intermediate.

-

Michael Addition: The pyridin-2-ylmethyl bromide undergoes nucleophilic attack at the α,β-unsaturated carbonyl, followed by cyclization.

Table 2: Synthesis Conditions and Yields

| Method | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Microwave | 120°C | 15 min | 92 | 98 |

| Conventional | 80°C | 60 min | 72 | 95 |

Reactivity and Derivative Formation

Electrophilic Substitution

The furan ring’s electron-rich nature facilitates electrophilic substitutions. Nitration with HNO₃/AcOH at 0°C introduces nitro groups at position 5, yielding derivatives with enhanced antibacterial activity (MIC: 8 µg/mL against S. aureus).

Transition Metal Complexation

The pyridine nitrogen coordinates with Pd(II) to form stable complexes. [Pd(C₁₅H₁₇N₂O₃)Cl] exhibits catalytic activity in Suzuki-Miyaura couplings (TON: 1,200).

Biological Applications

Antimicrobial Activity

QSAR models correlate the butyl chain length with Gram-positive bacteriostatic effects. Derivatives with shorter alkyl chains (C₃) show reduced activity (MIC: 32 µg/mL vs. 8 µg/mL for C₄).

Industrial and Material Science Applications

Polymer Stabilizers

Incorporated into polypropylene at 0.5 wt%, the compound increases thermal degradation resistance by 40°C (TGA analysis).

Organic Electronics

Thin films deposited via spin-coating exhibit a hole mobility of 0.15 cm²/V·s, making it a candidate for organic field-effect transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume